molecular formula C18H20N4O B2386728 (3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2058729-80-7

(3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No.: B2386728
CAS No.: 2058729-80-7
M. Wt: 308.385
InChI Key: XDARKFKJOQUGNP-UHFFFAOYSA-N
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Description

(3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is an intriguing compound with diverse potential applications. Its structure is complex, featuring a phenyl group with a dimethylamino substitution and a unique bicyclic core. This compound's synthesis, reactivity, and applications make it an important subject in the fields of chemistry, biology, and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone involves multiple steps. A common route starts with the preparation of the intermediate 3-(dimethylamino)benzoic acid, which is then coupled with a preformed bicyclic intermediate. The key steps involve:

  • Formation of 3-(dimethylamino)benzoic acid: : Usually synthesized through the reaction of 3-nitrobenzoic acid with dimethylamine, followed by reduction of the nitro group.

  • Synthesis of the bicyclic core: : This can be synthesized through various cyclization methods involving suitable precursors and cyclizing agents.

Industrial Production Methods

Industrial production of this compound requires scalable and efficient methods. Key considerations include:

  • Optimization of reaction conditions: : This includes temperature, pressure, solvents, and catalysts to ensure high yields and purity.

  • Use of continuous flow reactors: : These systems enhance efficiency and scalability, reducing batch-to-batch variations and improving overall yield.

Chemical Reactions Analysis

Types of Reactions

(3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone can undergo various chemical reactions:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents, forming potentially useful derivatives.

  • Reduction: : Reduction reactions can target specific functional groups within the compound, modifying its activity.

  • Substitution: : It can participate in substitution reactions, where one functional group is replaced by another under suitable conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Halogens, alkylating agents under basic or acidic conditions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For instance:

  • Oxidation: : Formation of quinone derivatives.

  • Reduction: : Reduced amine or alcohol derivatives.

  • Substitution: : Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

The compound's reactivity and unique structure make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, it can serve as a molecular probe to investigate various biological pathways and mechanisms due to its potential interactions with proteins and other biomolecules.

Medicine

This compound has potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development and pharmacological studies.

Industry

Industrially, (3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone can be used as a precursor or intermediate in the synthesis of more complex molecules with specialized applications.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action involves interactions with molecular targets such as enzymes, receptors, and other proteins. It can modulate specific pathways, leading to various biological effects. Detailed studies are required to fully elucidate its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • (3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-pyrido[3,2-d]pyrimidin-4-yl)methanone: : Similar core structure but different substituent positions, leading to variations in reactivity and biological activity.

  • (3-(dimethylamino)phenyl)((5R,8S)-5,6,7,8-tetrahydro-6H-quinazolin-4-yl)methanone: : Another structurally related compound with differing functional groups, offering unique properties and applications.

Highlighting Uniqueness

The uniqueness of (3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone lies in its distinctive structure, which combines elements of various bioactive motifs, making it a versatile and valuable compound for further research and application.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-21(2)13-5-3-4-12(8-13)18(23)22-14-6-7-17(22)15-10-19-11-20-16(15)9-14/h3-5,8,10-11,14,17H,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDARKFKJOQUGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2C4=CN=CN=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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